(3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a 2,4-difluorophenyl group, along with a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 4-chlorophenyl and 2,4-difluorophenyl groups. This can be achieved through nucleophilic aromatic substitution or other suitable methods.
Introduction of the Methanol Group: The final step involves the introduction of the methanol group at the 4-position of the pyrazole ring. This can be accomplished through various methods, including reduction of corresponding ketones or aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(2,4-difluorophenyl)methylamine: Shares similar structural features but lacks the pyrazole ring.
4-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)-3-methyl-2-thiophenecarboxamide: Contains similar aromatic groups but has a different core structure.
Uniqueness
(3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H11ClF2N2O |
---|---|
Molecular Weight |
320.72 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-1-(2,4-difluorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H11ClF2N2O/c17-12-3-1-10(2-4-12)16-11(9-22)8-21(20-16)15-6-5-13(18)7-14(15)19/h1-8,22H,9H2 |
InChI Key |
BXGDCIUMBQVZOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2CO)C3=C(C=C(C=C3)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.